![molecular formula C9H12N2O2 B2768187 3-Amino-1-(oxolan-3-yl)pyridin-2-one CAS No. 1797436-26-0](/img/structure/B2768187.png)
3-Amino-1-(oxolan-3-yl)pyridin-2-one
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Overview
Description
“3-Amino-1-(oxolan-3-yl)pyridin-2-one” is a chemical compound with the molecular formula C9H12N2O2. It is of interest as a biologically active compound . The presence of an incorporated amino acid fragment makes 3-aminopyridin-2 (1 Н )-ones attractive as building blocks for the synthesis of peptidomimetics .
Synthesis Analysis
The synthesis of 3-Aminopyridin-2 (1H)-Ones and 1H-Pyrido [2,3-b] [1,4]Oxazin-2 (3H)-Ones has been reported . The interaction of 1,3-diketones with chloroacetamide produced N- (3-oxoalkenyl)chloroacetamides. Heating of N- (3-oxoalkenyl)chloroacetamides with an excess of pyridine in ethanol or butanol led to the formation of pyridin-2 (1Н)-ones, substituted with a pyridine ring at position 3 . The reactions of these compounds with hydrazine hydrate produced 3-aminopyridin-2 (1Н)-ones .Molecular Structure Analysis
The molecular structure of “3-Amino-1-(oxolan-3-yl)pyridin-2-one” consists of a pyridin-2-one core with an oxolan-3-yl group at the 1-position and an amino group at the 3-position.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “3-Amino-1-(oxolan-3-yl)pyridin-2-one” include the interaction of 1,3-diketones with chloroacetamide, followed by heating with an excess of pyridine in ethanol or butanol . This leads to the formation of pyridin-2 (1Н)-ones, which are then reacted with hydrazine hydrate to produce 3-aminopyridin-2 (1Н)-ones .Scientific Research Applications
a. Amrinone Analogs: Amrinone, a clinically used drug, contains a similar structural fragment. Researchers have explored 3-aminopyridin-2-one derivatives as potential building blocks for designing novel peptidomimetics and drug candidates . These compounds could serve as scaffolds for developing new therapeutic agents.
b. GPR142 Receptor Agonists: The presence of an amino acid fragment in 3-aminopyridin-2-ones makes them attractive for designing agonists targeting the GPR142 receptor. Abnormal function of this receptor is associated with various disorders . Investigating these derivatives may lead to novel treatments.
Organic Synthesis and Methodology
Several synthetic approaches have been developed for preparing 3-aminopyridin-2-ones:
a. Transformation of 3-Nitro- and 3-Cyanopyridin-2-ones: Methods often involve transformations of 3-nitro- and 3-cyanopyridin-2-ones. Researchers have demonstrated intramolecular cyclization of enamino ketone amides to form pyridin-2-ones .
b. Gewald Reaction: The Gewald reaction provides a route to 3-amino-4,6-dimethylpyridin-2-one. Starting from enamino ketones, cyclization with pyridine followed by hydrazine treatment yields the desired compound .
Antimicrobial Activity
3-Amino-1-(oxolan-3-yl)pyridin-2-one derivatives have been evaluated for their antimicrobial properties:
a. Inhibition of Bacterial Growth: Compounds such as O-(4-bromobenzoyl)-3,3-dimethyl-1-(pyridin-3-yl)butan-2-one (3h) and O-(4-chlorobenzoyl)-3,3-dimethyl-1-(pyridin-3-yl)butan-2-one (3j) exhibit strong inhibitory activity against bacterial pathogens . Further studies could explore their potential as antimicrobial agents.
b. Antifungal Effects: 3h, 3j, and O-(3,4-dichlorobenzoyl)-3,3-dimethyl-1-(pyridin-3-yl)butan-2-one (3l) demonstrate significant inhibition against gray mold (Botrytis cinerea) . These findings highlight their potential as antifungal agents.
Future Directions
The future directions for “3-Amino-1-(oxolan-3-yl)pyridin-2-one” could involve further exploration of its biological activity and potential applications in the synthesis of peptidomimetics . Additionally, more research could be conducted to understand its mechanism of action and to assess its safety and hazards.
Mechanism of Action
Target of Action
The primary target of 3-Amino-1-(oxolan-3-yl)pyridin-2-one is the Tropomyosin receptor kinase (TRK) . TRK fusion is a form of oncogenic kinase that has pan-tumor occurrence and is a clinically validated important anti-tumor target .
Mode of Action
3-Amino-1-(oxolan-3-yl)pyridin-2-one acts as an effective TRK inhibitor . It blocks cellular TRK signal transduction, thereby inhibiting TRK-dependent cell vitality .
Biochemical Pathways
It is known that the compound interferes with the signaling pathways of trk, a key player in cell growth and survival .
Pharmacokinetics
It has been found to have acceptable pharmacokinetic characteristics in mice, with an oral bioavailability of 378% .
Result of Action
The compound has shown strong in vivo tumor growth inhibition in TRK fusion subcutaneous M091 and KM12 tumor xenograft models, leading to significant tumor inhibition and even complete tumor regression .
properties
IUPAC Name |
3-amino-1-(oxolan-3-yl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c10-8-2-1-4-11(9(8)12)7-3-5-13-6-7/h1-2,4,7H,3,5-6,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMILVNMURIBQMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=CC=C(C2=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(oxolan-3-yl)pyridin-2-one |
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